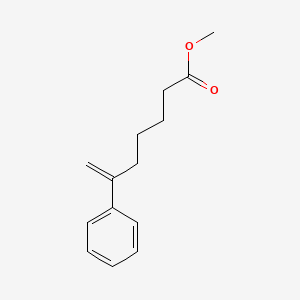![molecular formula C19H24N4O B14008471 3-[1,3,3-Tris(2-cyanoethyl)-5-methyl-2-oxocyclohexyl]propanenitrile CAS No. 55664-55-6](/img/structure/B14008471.png)
3-[1,3,3-Tris(2-cyanoethyl)-5-methyl-2-oxocyclohexyl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1,3,3-Tris(2-cyanoethyl)-5-methyl-2-oxocyclohexyl]propanenitrile is a complex organic compound with the molecular formula C19H24N4O. This compound is characterized by its unique structure, which includes multiple cyanoethyl groups and a cyclohexyl ring. It is primarily used in various chemical and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1,3,3-Tris(2-cyanoethyl)-5-methyl-2-oxocyclohexyl]propanenitrile typically involves the reaction of cyclohexanone with acrylonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds through a Michael addition mechanism, followed by subsequent alkylation steps to introduce the cyanoethyl groups. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization. The use of catalysts and automated systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
3-[1,3,3-Tris(2-cyanoethyl)-5-methyl-2-oxocyclohexyl]propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the nitrile groups to primary amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products Formed
The major products formed from these reactions include oxo derivatives, primary amines, and substituted nitriles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[1,3,3-Tris(2-cyanoethyl)-5-methyl-2-oxocyclohexyl]propanenitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially in designing molecules with specific pharmacological effects.
Industry: It is utilized in the production of specialty chemicals, resins, and advanced materials.
Mechanism of Action
The mechanism of action of 3-[1,3,3-Tris(2-cyanoethyl)-5-methyl-2-oxocyclohexyl]propanenitrile involves its interaction with various molecular targets. The cyanoethyl groups can participate in nucleophilic addition reactions, while the cyclohexyl ring provides structural stability. The compound can modulate biochemical pathways by binding to specific enzymes or receptors, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 3-[1,3,3-Tris(2-cyanoethyl)-2-oxocyclohexyl]propanenitrile
- Tris(2-cyanoethyl)phosphine
- 3,3’-Dithiobis(propionitrile)
Uniqueness
3-[1,3,3-Tris(2-cyanoethyl)-5-methyl-2-oxocyclohexyl]propanenitrile is unique due to the presence of a methyl group on the cyclohexyl ring, which can influence its reactivity and interaction with other molecules. This structural variation can lead to different chemical and biological properties compared to similar compounds .
Properties
CAS No. |
55664-55-6 |
|---|---|
Molecular Formula |
C19H24N4O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-[1,3,3-tris(2-cyanoethyl)-5-methyl-2-oxocyclohexyl]propanenitrile |
InChI |
InChI=1S/C19H24N4O/c1-16-14-18(6-2-10-20,7-3-11-21)17(24)19(15-16,8-4-12-22)9-5-13-23/h16H,2-9,14-15H2,1H3 |
InChI Key |
JCCISLHTBYTXRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(=O)C(C1)(CCC#N)CCC#N)(CCC#N)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


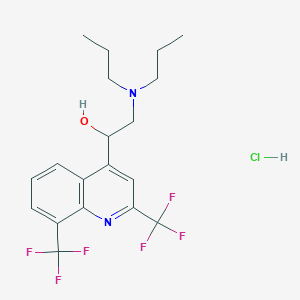

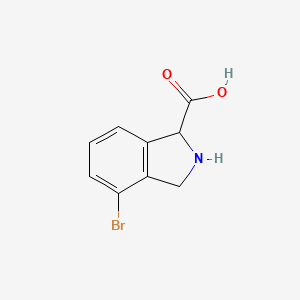
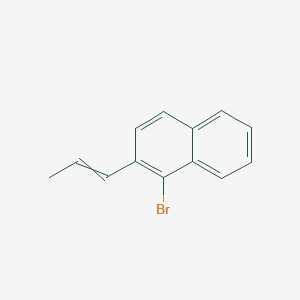
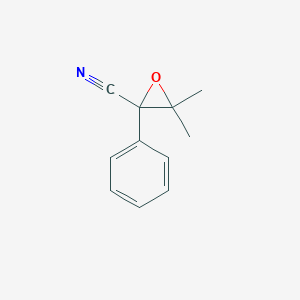
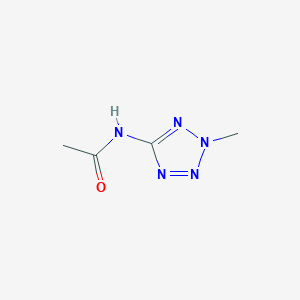
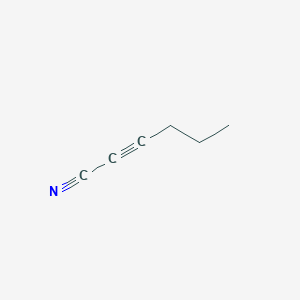

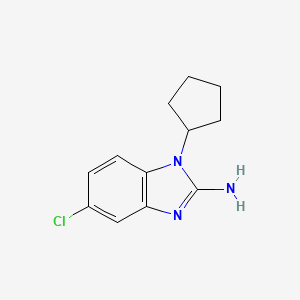
![Methyl 4-{4-[(methanesulfonyl)oxy]butyl}benzoate](/img/structure/B14008432.png)
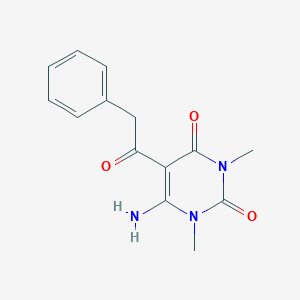
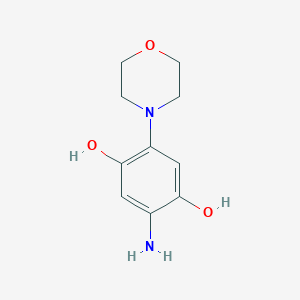
![3-[5-(4-Chloro-2-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14008463.png)
